molecular formula C17H8Cl2F8N2O3 B1675418 Lufenuron CAS No. 103055-07-8

Lufenuron

Cat. No. B1675418
M. Wt: 511.1 g/mol
InChI Key: PWPJGUXAGUPAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lufenuron is the active ingredient in the veterinary flea control medication Program, and one of the two active ingredients in the flea, heartworm, ringworm and anthelmintic medicine milbemycin oxime/lufenuron (Sentinel) . It is stored in the animal’s body fat and transferred to adult fleas through the host’s blood when they feed . Lufenuron is also used to fight fungal infections, since fungus cell walls are about one third chitin . It is also sold as an agricultural pesticide for use against lepidopterans, eriophyid mites, and western flower thrips .


Molecular Structure Analysis

Lufenuron has a molecular formula of C17H8Cl2F8N2O3 and a molecular weight of 511.15 g/mol . It consists of a pair of enantiomers .


Chemical Reactions Analysis

Lufenuron is an insect growth inhibitor that is active against larvae of Lepidoptera and Coleoptera . When ingested, lufenuron interferes with chitin synthesis, and prevents larvae from moulting .


Physical And Chemical Properties Analysis

Lufenuron has a melting point of 168.7–169.4 °C . It has a relative density of 1.67 g cm–3 at 20 °C . Its vapour pressure is < 4 × 10–6 Pa at 25 °C . The solubility in water at pH 5, 7, and 9 is 54 µg/L, 46 µg/L, and 64 µg/L respectively at 25 °C . The partition coefficient n-octanol/water is log POW=5.12 (25 °C, pure water) .

Relevant Papers

  • "Lufenuron induces reproductive toxicity and genotoxic effects in pregnant albino rats and their fetuses" .
  • "Dissecting the Manipulation of Lufenuron on Chitin Metabolism, and the Sublethal Effects on Helicoverpa Armigera Development" .
  • "Conclusion regarding the peer review of the pesticide risk" .

Scientific Research Applications

Insecticide Resistance and Mechanism of Action

Lufenuron, primarily an insect growth regulator, has been the focus of research for understanding insecticide resistance mechanisms. A study by Bogwitz et al. (2005) revealed that resistance in Drosophila melanogaster arises from the overexpression of the Cyp12a4 gene, linked to lufenuron resistance but not to other insecticide classes. This suggests that genetic factors significantly influence lufenuron's effectiveness against certain insect populations.

Environmental and Aquatic Toxicology

Research has also explored lufenuron's environmental impact, particularly on aquatic life. For instance, Soares et al. (2016) investigated its acute and chronic toxic effects on Colossoma macropomum, a fish species. Their findings showed various toxic effects, raising concerns about environmental contamination and the need for protective measures against potential aquatic biota harm.

Potential Therapeutic Applications

Lufenuron's potential in treating parasitic diseases has been explored. Breijo et al. (2011) found that lufenuron, combined with albendazole, can effectively reduce the growth of hydatid cysts caused by Echinococcus granulosus in mice, suggesting a potential therapeutic role against larval echinococcosis.

Analytical Techniques and Polymorphism

A study by Szelagiewicz et al. (1999) demonstrated the use of hot-stage Raman microscopy for characterizing lufenuron's polymorphic forms. This research enhances understanding of lufenuron's physical and chemical properties, which is crucial for its application in various fields, including pharmaceuticals and agriculture.

properties

IUPAC Name

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPJGUXAGUPAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034357
Record name N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide
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Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lufenuron

CAS RN

103055-07-8, 130841-22-4, 130841-26-8
Record name Lufenuron
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Record name Lufenuron [INN:BAN]
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Record name N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide
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Record name Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,700
Citations
V Navarro‐Llopis, J Sanchis‐Cabanes… - Pest management …, 2004 - Wiley Online Library
… In order to assess the efficacy of lufenuron treatments, we … inner zone, in the centre of lufenuron treated fields. We observed a … decline in the activity of the lufenuron treatments with time. …
Number of citations: 86 onlinelibrary.wiley.com
TG Wilson, JR Cryan - Journal of Experimental Zoology, 1997 - Wiley Online Library
The chitin‐synthesis inhibitor lufenuron was administered to Drosophila melanogaster to better understand the effects of chitin‐synthesis interruption during the development and …
Number of citations: 97 onlinelibrary.wiley.com
ARB Nascimento, JR Farias, D Bernardi… - Pest Management …, 2016 - Wiley Online Library
… to delay the evolution of resistance to lufenuron in S. frugiperda. … pattern of resistance to lufenuron in S. frugiperda. … 100 µg lufenuron mL −1 for eight generations to obtain the lufenuron-…
Number of citations: 104 onlinelibrary.wiley.com
MR Bogwitz, H Chung, L Magoc… - Proceedings of the …, 2005 - National Acad Sciences
… Lufenuron is an insect growth regulator insecticide mainly … to lufenuron, we have characterized lufenuron resistance in a … mapping to identify a mechanism of lufenuron resistance: the …
Number of citations: 155 www.pnas.org
S Khay, JH Choi, AM Abd El-Aty, MIR Mamun… - Bulletin of …, 2008 - Springer
… Therefore, the aims of the present study were to evaluate the dissipation of lufenuron residues as a function of time and to calculate the PHIs on treated cabbages grown under …
Number of citations: 107 link.springer.com
AF Ahmed, HZ Moustafa - … of Biological Sciences, F. Toxicology & …, 2012 - journals.ekb.eg
In the present study, one day old eggs laboratory colony of Pectinophora gossypiella, were treated with estimated LC50 values of lufenuron 5%, chlorfluazuron 5% and chromafenozide …
Number of citations: 42 journals.ekb.eg
Y Ben-Ziony, B Arzi - Journal of the American Veterinary Medical …, 2000 - Am Vet Med Assoc
… once by oral administration of lufenuron tablets at doses ranging … Cats were treated once by oral administration of lufenuron … of this study suggest that lufenuron provides an effective, …
Number of citations: 73 avmajournals.avma.org
WT Basal, ART Ahmed, AA Mahmoud, AR Omar - Scientific Reports, 2020 - nature.com
… and oxidative stress effects of residual-level lufenuron exposure on pregnant rats during the … mg/kg lufenuron) and high-dose group (orally administered with 0.8 mg/kg lufenuron). The …
Number of citations: 20 www.nature.com
FJ Sáenz-de-Cabezón, I Pérez-Moreno… - Journal of economic …, 2006 - academic.oup.com
… lufenuron on the development and mortality of L. botrana eggs and larvae as well as effects on adult fecundity, fertility, and longevity. These studies are fundamental to use of lufenuron …
Number of citations: 70 academic.oup.com
ARB Nascimento, P Fresia, FL Cônsoli, C Omoto - BMC genomics, 2015 - Springer
… Resistance to lufenuron, a chitin biosynthesis inhibitor insecticide, was recently … ) to compare the pattern of gene expression between lufenuron-resistant (LUF-R) and susceptible (LUF-S…
Number of citations: 68 link.springer.com

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